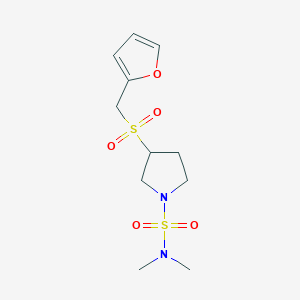![molecular formula C22H19N5O2 B2691461 2-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline CAS No. 2097894-68-1](/img/structure/B2691461.png)
2-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, has been synthesized by glyoxal and ammonia . Rhodium (III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has been described, providing a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .Chemical Reactions Analysis
The Rhodium (III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has been reported, which provided a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Quinoxaline derivatives are synthesized through various methods, including the condensation of ortho-diamines with 1,2-diketones. This process yields the parent quinoxaline compound when glyoxal is condensed with 1,2-diaminobenzene. Substituted derivatives can be obtained using α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols in place of diketones. These compounds are notable for their applications as catalyst ligands due to their structural complexity and functional versatility (Aastha Pareek and Dharma Kishor, 2015).
Biological Activities and Applications
Quinoxaline and its analogues exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and antiprotozoal effects. This broad spectrum of activity is leveraged in pharmaceuticals and antibiotics, with some quinoxaline derivatives being used in commercially available drugs such as echinomycin (antibacterial, antineoplastic, and nucleic acid inhibitor) and carbadox (controlling swine dysentery) (Aastha Sharma et al., 2021).
Advanced Materials and Chemical Synthesis
Quinoxaline derivatives have been synthesized through innovative methods such as acceptorless dehydrogenative condensation, which offers an efficient approach to producing benzimidazoles and quinoxalines. This method is notable for its eco-friendliness, as it liberates water and hydrogen without requiring additional purification steps, thereby supporting the synthesis of related products in excellent yields (Toni Hille et al., 2014).
Environmental and Electromemory Applications
Investigations into the photoelectric properties and electromemory performance of D–A–D series compounds containing pyrazine derivatives like quinoxaline have shown promising results. These studies highlight the electron-withdrawing ability of these compounds, which is crucial for applications in non-volatile flash memory devices, offering lower threshold voltages and enhanced repeatability (Xuejing Song et al., 2018).
Direcciones Futuras
The compound “2-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline” offers immense potential in various applications due to its unique properties. Future research could focus on exploring its potential applications in different fields, including drug development, given the broad range of biological activities exhibited by similar compounds .
Propiedades
IUPAC Name |
(3-pyrazol-1-ylphenyl)-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c28-22(16-5-3-6-17(13-16)27-11-4-10-24-27)26-12-9-18(15-26)29-21-14-23-19-7-1-2-8-20(19)25-21/h1-8,10-11,13-14,18H,9,12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRJFRZVLRLMFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC(=CC=C4)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2691378.png)

![N-benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2691381.png)
![(2-(methylthio)-1H-benzo[d]imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2691382.png)

![N-benzyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2691386.png)
![N-(2-(6-((4-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2691387.png)

![Methyl 2'-methoxy-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B2691390.png)
![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2691391.png)

![(3Ar,6aR)-5-methyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2691394.png)
![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2691396.png)
